molecular formula C19H24Cl2N2O2 B7705071 azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone

azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone

Cat. No. B7705071
M. Wt: 383.3 g/mol
InChI Key: CRJYEXOZMRCYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has a molecular weight of 406.86 g/mol.

Mechanism of Action

The exact mechanism of action of azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone is not fully understood. However, it is believed to act on the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This compound enhances the binding of GABA to the receptor, resulting in increased inhibitory activity and reduced neuronal excitability.
Biochemical and Physiological Effects:
Azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone has been shown to have significant effects on various biochemical and physiological processes. It has been found to reduce anxiety and depression-like behavior in animal models. It also exhibits potent anticonvulsant activity and can be used to treat epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone in lab experiments is its potency and specificity. It exhibits significant activity at low concentrations, making it an ideal compound for studying the mechanisms of action of GABA-A receptor modulators. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone. One area of interest is its potential as a treatment for epilepsy. Further studies are needed to determine the optimal dosage and administration methods for this compound. Another potential area of research is its use as an anxiolytic or antidepressant agent. More studies are needed to fully understand the mechanisms of action of this compound and its potential applications in treating anxiety and depression. Additionally, there is potential for this compound to be used as a tool for studying the GABA-A receptor and its role in various physiological processes.

Synthesis Methods

The synthesis of azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with azepan-1-amine to obtain the final product.

Scientific Research Applications

Azepan-1-yl(1-(2,4-dichlorobenzoyl)piperidin-4-yl)methanone has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anticonvulsant, anxiolytic, and antidepressant properties.

properties

IUPAC Name

azepan-1-yl-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N2O2/c20-15-5-6-16(17(21)13-15)19(25)23-11-7-14(8-12-23)18(24)22-9-3-1-2-4-10-22/h5-6,13-14H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJYEXOZMRCYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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